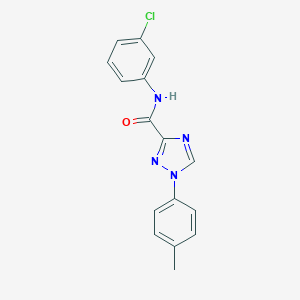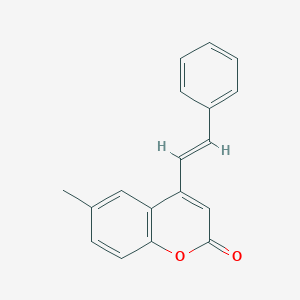
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in various plants such as tonka beans, sweet clover, and cinnamon. It has been widely studied for its potential therapeutic applications due to its various biological activities.
Mécanisme D'action
Coumarin exerts its biological effects through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with receptors. It has been found to inhibit the activity of cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, decreasing blood glucose levels, and preventing blood clot formation. It has also been found to have anti-microbial properties against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for lab experiments such as its availability, low cost, and ease of synthesis. However, it also has limitations such as its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one research such as the development of novel 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one derivatives with improved pharmacological properties, the identification of new targets for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one-based therapies, and the investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one is a naturally occurring compound with various biological activities and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
Coumarin can be synthesized through various methods such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Pechmann condensation is the most commonly used method, which involves the reaction of phenols with β-ketoesters in the presence of acidic catalysts.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its potential therapeutic applications such as anti-inflammatory, anti-cancer, anti-microbial, anti-coagulant and anti-diabetic properties. It has also been found to have neuroprotective and antioxidant effects.
Propriétés
Nom du produit |
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
6-methyl-4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)15(12-18(19)20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+ |
Clé InChI |
ZYMGZIUVFWQUPL-CMDGGOBGSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)OC(=O)C=C2/C=C/C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
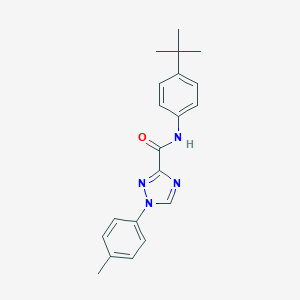
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
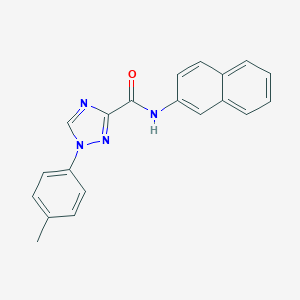
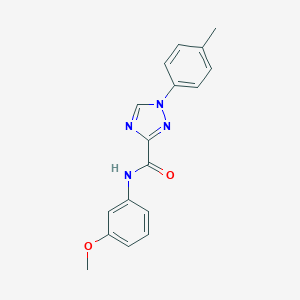
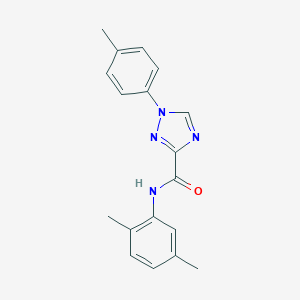
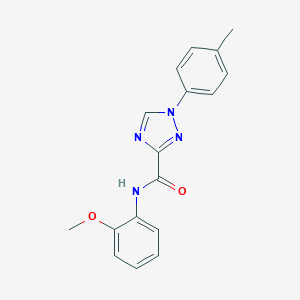
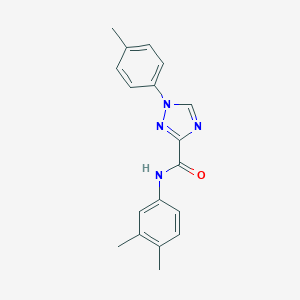
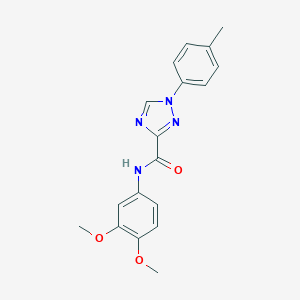
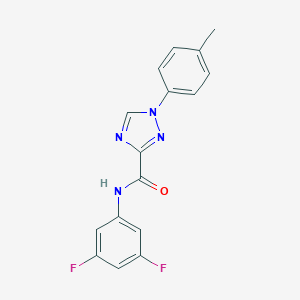
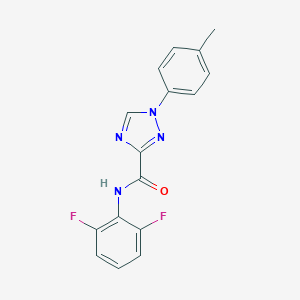
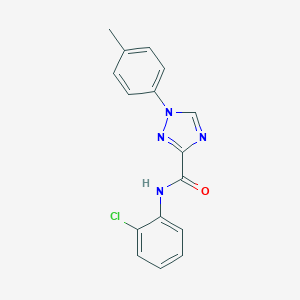
![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
